molecular formula C18H28 B12611668 (1-Methyl-2-octylcyclopropyl)benzene CAS No. 651301-56-3

(1-Methyl-2-octylcyclopropyl)benzene

Cat. No.: B12611668
CAS No.: 651301-56-3
M. Wt: 244.4 g/mol
InChI Key: CQQPZPGCSKUPPY-UHFFFAOYSA-N
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Description

(1-Methyl-2-octylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which is further substituted with a methyl and an octyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-octylcyclopropyl)benzene typically involves the cyclopropanation of an appropriate alkene precursor followed by Friedel-Crafts alkylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagent. The Friedel-Crafts alkylation involves the reaction of benzene with the cyclopropyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-octylcyclopropyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

(1-Methyl-2-octylcyclopropyl)benzene has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying the reactivity and stability of cyclopropyl-substituted benzene derivatives.

    Biology: The compound can be used in studies investigating the biological activity of cyclopropyl-containing molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with unique mechanisms of action.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals with specific properties.

Mechanism of Action

The mechanism of action of (1-Methyl-2-octylcyclopropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzene ring provides a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-2-ethylcyclopropyl)benzene
  • (1-Methyl-2-propylcyclopropyl)benzene
  • (1-Methyl-2-butylcyclopropyl)benzene

Uniqueness

(1-Methyl-2-octylcyclopropyl)benzene is unique due to the presence of the long octyl chain, which can significantly impact its physical and chemical properties, such as solubility, boiling point, and hydrophobicity. This distinguishes it from other similar compounds with shorter alkyl chains, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

651301-56-3

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

(1-methyl-2-octylcyclopropyl)benzene

InChI

InChI=1S/C18H28/c1-3-4-5-6-7-9-14-17-15-18(17,2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3

InChI Key

CQQPZPGCSKUPPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1(C)C2=CC=CC=C2

Origin of Product

United States

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